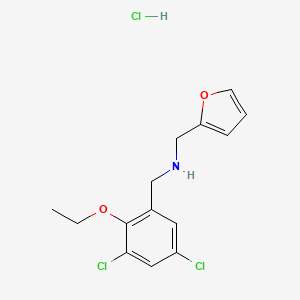
(3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as DEBF and has a molecular formula of C16H17Cl2NO2. DEBF is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B) and has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
作用机制
DEBF is a selective inhibitor of (3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride, which is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting (3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride, DEBF increases the levels of these neurotransmitters in the brain, which can improve cognitive function and motor coordination. DEBF also has antioxidant properties, which can protect neurons from oxidative damage.
Biochemical and Physiological Effects:
DEBF has been found to have a number of biochemical and physiological effects. It can increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. DEBF can also reduce the levels of reactive oxygen species, which can protect neurons from oxidative damage. Additionally, DEBF can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
DEBF has several advantages for use in lab experiments. It is a highly selective inhibitor of (3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride and has been extensively studied for its neuroprotective effects. DEBF is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of DEBF in lab experiments. It can be difficult to administer to animals due to its low solubility in water. Additionally, DEBF has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on DEBF. One area of research is the development of new formulations of DEBF that can improve its solubility and bioavailability. Another area of research is the study of DEBF in human clinical trials to determine its safety and efficacy in the treatment of neurodegenerative diseases. Additionally, there is a need for further research on the mechanism of action of DEBF and its potential therapeutic applications in other neurological disorders.
合成方法
The synthesis of DEBF involves a multi-step process that begins with the reaction of 3,5-dichloro-2-ethoxybenzaldehyde with 2-furancarboxaldehyde in the presence of sodium hydroxide. The resulting product is then reduced using sodium borohydride to yield the intermediate (3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)carbinol. This intermediate is then treated with hydrochloric acid to produce the final product, (3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride.
科学研究应用
DEBF has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. DEBF has also been shown to improve cognitive function and motor coordination in animal models of Parkinson's disease.
属性
IUPAC Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2.ClH/c1-2-18-14-10(6-11(15)7-13(14)16)8-17-9-12-4-3-5-19-12;/h3-7,17H,2,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUKSDMKWUVFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)
![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)

![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5404785.png)

![2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5404796.png)
![6-amino-4-(3-fluorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5404800.png)
![6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5404816.png)
![2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine](/img/structure/B5404821.png)
![N-cycloheptyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5404841.png)
![rel-(1S,6R)-9-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5404852.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenol](/img/structure/B5404871.png)
![4-(2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5404879.png)